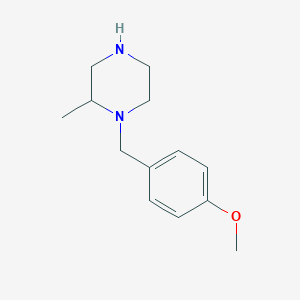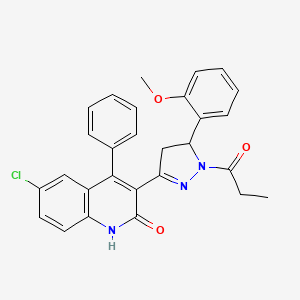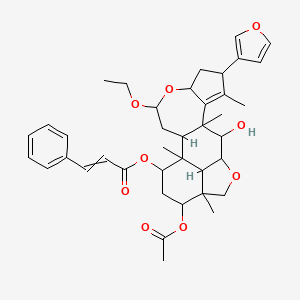
SALMF-amide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salmfamide 1 is a neuropeptide belonging to the SALMFamide family, which is found in echinoderms such as starfish and sea cucumbers . These neuropeptides are known for their role in muscle relaxation and are characterized by their unique C-terminal motifs . Salmfamide 1, specifically, has been identified in various species and plays a crucial role in the regulation of physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salmfamide 1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of Salmfamide 1 may involve large-scale SPPS or recombinant DNA technology . In the latter method, the gene encoding Salmfamide 1 is inserted into an expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Salmfamide 1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Salmfamide 1 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in muscle relaxation and nervous system function in echinoderms.
Medicine: Potential therapeutic applications in muscle relaxation and wound healing.
Industry: Utilized in the development of bioactive compounds and peptide-based drugs.
Wirkmechanismus
Salmfamide 1 exerts its effects by binding to specific receptors on muscle cells, leading to muscle relaxation . The binding of Salmfamide 1 to its receptor activates a signaling cascade that results in the inhibition of muscle contraction . This process involves the modulation of ion channels and the reduction of intracellular calcium levels .
Vergleich Mit ähnlichen Verbindungen
Salmfamide 1 is part of a larger family of SALMFamide neuropeptides, which includes Salmfamide 2 and other related peptides . These peptides share similar C-terminal motifs but differ in their amino acid sequences and physiological effects . Salmfamide 1 is unique in its specific sequence and its potent muscle-relaxing properties .
List of Similar Compounds
- Salmfamide 2
- FMRFamide-like peptides
- Neuropeptide Y (NPY)
- Substance P
Eigenschaften
Molekularformel |
C41H60N10O10S |
|---|---|
Molekulargewicht |
885.0 g/mol |
IUPAC-Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60) |
InChI-Schlüssel |
GACIWVVFDFGCKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
![5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095517.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095537.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095555.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
methanone](/img/structure/B14095568.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14095569.png)



